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Compound of Interest

Compound Name: (Butan-2-yl)(2-phenylethyl)amine

CAS No.: 24068-20-0

Cat. No.: B433966

Get Quote

Executive Summary & Strategic Rationale
The target molecule, (Butan-2-yl)(2-phenylethyl)amine (also known as N-sec-butyl-2-

phenylethylamine), represents a crucial structural motif in medicinal chemistry, serving as a

lipophilic secondary amine scaffold found in various sympathomimetic agents and calcium

channel blockers.

While alkylation of primary amines with alkyl halides (e.g., 2-bromobutane) is theoretically

possible, it is operationally discouraged due to competing over-alkylation (quaternary salt

formation) and elimination side reactions.

Selected Route: Indirect Reductive Amination. Rationale:

Selectivity: The use of Sodium Triacetoxyborohydride (STAB) allows for the selective

reduction of the intermediate iminium species without reducing the ketone precursor,

minimizing alcohol byproducts.
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Atom Economy: The reaction proceeds in a "one-pot" fashion, reducing solvent waste and

handling time.

Self-Validating: The distinct phases of imine formation and subsequent reduction provide

clear analytical checkpoints (TLC/GC-MS).

Retrosynthetic Analysis & Reaction Mechanism
The synthesis disconnects the C-N bond between the secondary amine nitrogen and the chiral

carbon of the sec-butyl group.

Precursor A: 2-Phenylethylamine (Primary Amine)

Precursor B: 2-Butanone (Ketone)

Reagent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)[1][2]

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[3][4]

Reaction Pathway Diagram
The following graph illustrates the mechanistic flow from precursors to the final amine,

highlighting the critical iminium intermediate.
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Figure 1: Mechanistic pathway of the reductive amination. The formation of the Iminium Ion is

the rate-determining equilibrium, driven forward by the irreversible hydride transfer.
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Safety Warning: 2-Phenylethylamine is a skin irritant and potential sensitizer. 1,2-

Dichloroethane (DCE) is a suspected carcinogen; use in a fume hood. If DCE is unavailable,

THF is a viable alternative.

Materials & Stoichiometry
Reagent Equiv.[2] Role Notes

2-Phenylethylamine 1.0 Nucleophile Limiting reagent.

2-Butanone (MEK) 1.1 - 1.2 Electrophile
Slight excess drives

imine formation.

NaBH(OAc)₃ 1.4 - 1.5 Reducing Agent
Must be dry/free-

flowing powder.

Acetic Acid (Glacial) 1.0 Catalyst
Promotes imine

formation.

DCE or THF N/A Solvent Anhydrous preferred.

Step-by-Step Methodology
Imine Formation (Pre-complexation):

Charge a flame-dried reaction flask with 2-Phenylethylamine (1.0 equiv) and anhydrous

DCE (concentration ~0.2 M).

Add 2-Butanone (1.1 equiv) followed by Acetic Acid (1.0 equiv).

Process Insight: Stir at room temperature for 30 minutes under Nitrogen. This allows the

equilibrium to favor the imine/iminium species before the reducing agent is introduced.

Reduction:

Cool the mixture to 0°C (ice bath). While not strictly necessary for STAB, this controls the

exotherm upon addition.

Add Sodium Triacetoxyborohydride (1.4 equiv) portion-wise over 10 minutes.
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Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12

hours.

Checkpoint: Monitor by TLC (Eluent: 10% MeOH in DCM). The starting amine spot (low

Rf) should disappear, replaced by a higher Rf secondary amine spot.

Quench & Workup (Self-Cleaning Protocol):

Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution

(CO₂) ceases.

Extract the aqueous layer with Dichloromethane (DCM) (3x).

Purification Logic: The organic layer contains the product (amine), unreacted ketone, and

non-polar impurities.

Optional Acid-Base Wash: For high purity, extract the organic layer with 1M HCl. The

product moves to the aqueous phase (as the salt). Wash the aqueous phase with ether

(removes non-basic impurities). Basify the aqueous phase (pH > 12) with NaOH, then re-

extract into DCM.

Isolation:

Dry the final organic layer over anhydrous Na₂SO₄.

Filter and concentrate under reduced pressure.

The resulting oil is the free base (Butan-2-yl)(2-phenylethyl)amine.

Characterization & Analytical Signatures
Since this molecule contains a chiral center at the sec-butyl group, the standard synthesis

yields a racemic mixture.

Expected NMR Data (CDCl₃)
Values are predicted based on structural simulation and analogous secondary amines.
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Nuclei Shift (δ ppm) Multiplicity Integration Assignment

Aromatic 7.15 – 7.35 Multiplet 5H
Phenyl ring

protons

N-H ~1.5 (varies) Broad Singlet 1H
Amine proton

(exchangeable)

N-CH₂ 2.85 Triplet 2H

Phenethyl

methylene (α to

N)

Ar-CH₂ 2.78 Triplet 2H
Benzylic

methylene

N-CH 2.60 Multiplet 1H

sec-Butyl

methine (chiral

center)

CH₂ 1.45 Multiplet 2H
sec-Butyl

methylene

CH₃ 1.05 Doublet 3H

sec-Butyl methyl

(attached to

chiral C)

CH₃ 0.90 Triplet 3H Terminal methyl

Mass Spectrometry (GC-MS)[7]
Molecular Ion [M]+: 177 m/z

Base Peak: The fragmentation will likely occur alpha to the nitrogen.

Loss of the benzyl group (Tropylium ion formation) or cleavage of the butyl chain.

Expected Base Peak: m/z 148 (Loss of ethyl group) or m/z 86 (Cleavage between N and

phenethyl group).

Workflow Visualization
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The following diagram details the purification logic, ensuring the removal of borate salts and

unreacted precursors.
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Figure 2: Acid-Base workup strategy for isolating high-purity secondary amines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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